molecular formula C19H22ClN5O2 B2442500 N1-(3-chloro-4-methylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396713-54-4

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2442500
M. Wt: 387.87
InChI Key: OGMMITDULWVMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter Inhibitor

  • This compound has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This application is significant in the central nervous system, as GlyT1 inhibitors can modulate glycine levels and potentially influence neurological and psychiatric disorders (Yamamoto et al., 2016).

Insecticidal Activity

  • Analogues of this compound, particularly those containing 1,3,4-oxadiazole rings, have shown notable insecticidal activities. This research suggests potential applications in agriculture and pest control (Qi et al., 2014).

Molecular Interaction Studies

  • The compound and its analogues have been studied for their molecular interactions, particularly with cannabinoid receptors. These studies are essential for understanding the pharmacological properties and potential therapeutic applications of these compounds (Shim et al., 2002).

Anticonvulsant Properties

  • Research has indicated that similar compounds demonstrate anticonvulsant properties. This finding is significant for the development of new medications for the treatment of epilepsy and other seizure disorders (Georges et al., 1989).

Radioligand Development

  • This compound's analogues have been explored for the development of radioligands, particularly for positron emission tomography (PET) imaging of cannabinoid receptors. This application is crucial in neuroimaging and the study of various neurological conditions (Lan et al., 1996).

Antiobesity Effects

  • Some studies have explored the antiobesity effects of cannabinoids CB1 receptor antagonists, including analogues of this compound. This research could lead to new treatments for obesity (Hildebrandt et al., 2003).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-13-2-3-15(10-16(13)20)24-19(27)18(26)23-11-14-4-8-25(9-5-14)17-12-21-6-7-22-17/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMMITDULWVMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.